molecular formula C10H9NO B8692300 2-Methyl-1H-indole-1-carbaldehyde

2-Methyl-1H-indole-1-carbaldehyde

Cat. No.: B8692300
M. Wt: 159.18 g/mol
InChI Key: FUDGOBPKIHUXCU-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1H-indole-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-indole-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methylindole-1-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-7H,1H3

InChI Key

FUDGOBPKIHUXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C=O

Origin of Product

United States

Methodological & Application

Using 2-Methyl-1H-indole-1-carbaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-1H-indole-1-carbaldehyde as a Synthetic Intermediate

Executive Summary

2-Methyl-1H-indole-1-carbaldehyde (also known as N-formyl-2-methylindole) is a specialized synthetic intermediate distinct from its more common isomer, 2-methylindole-3-carboxaldehyde. While the latter is a stable C-formyl species, the 1-carbaldehyde is an activated formamide .

Its utility in drug development and organic synthesis stems from two distinct chemical behaviors:[1][2]

  • Transient N-Protection: It serves as a labile protecting group that deactivates the indole ring slightly, preventing oxidative dimerization while directing electrophilic substitution to the C3 position.

  • Formyl Transfer Reagent: Due to the amide-like activation of the C-N bond, it acts as a "formyl donor" (similar to N-formylsaccharin) for Grignard reagents and alcohols, allowing the synthesis of aldehydes under mild conditions.

This guide details the synthesis of high-purity 2-methyl-1H-indole-1-carbaldehyde and its application in regioselective functionalization and formyl transfer.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Methyl-1H-indole-1-carbaldehyde
Common Name N-Formyl-2-methylindole
CAS Number Not widely listed; analogue to 1H-indole-1-carbaldehyde (2591-86-8)
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Key IR Signal ~1695–1710 cm⁻¹ (N-C=O stretch, distinct from C3-CHO at ~1650 cm⁻¹)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in aqueous base.[3][4]
Stability Moisture sensitive; store under inert atmosphere at 4°C.

Critical Distinction: N-Formyl vs. C-Formyl

Researchers often confuse this target with the Vilsmeier-Haack product. It is vital to distinguish the two:

  • Target (1-CHO): The formyl group is attached to the Nitrogen . This is an amide. It is synthesized via N-acylation.

  • Isomer (3-CHO): The formyl group is attached to Carbon-3 . This is an aldehyde.[4] It is synthesized via Vilsmeier-Haack formylation.[5]

Application Note: Attempting to synthesize the 1-carbaldehyde using DMF/POCl₃ will invariably yield the 3-carbaldehyde. You must use the Mixed Anhydride protocol described below.

Synthetic Protocols

Protocol A: Synthesis of 2-Methyl-1H-indole-1-carbaldehyde

Rationale: Direct reaction with formic acid is often sluggish or low-yielding for indoles. The use of Acetic Formic Anhydride (AFA) generates a highly reactive electrophile capable of N-formylating the sterically hindered 2-methylindole.

Reagents:

  • 2-Methylindole (1.0 eq)

  • Sodium Formate (1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • THF (Anhydrous)[6]

  • Sodium Hydride (1.1 eq, 60% dispersion in oil) — Optional, for higher yields

Step-by-Step Methodology:

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a flame-dried flask under Argon, suspend Sodium Formate (1.5 eq) in anhydrous ether or DCM.

    • Add Acetyl Chloride (1.2 eq) dropwise at 0°C.

    • Stir for 2 hours at room temperature.

    • Filter the mixture under inert atmosphere to remove NaCl salts. The filtrate contains the unstable AFA reagent. Use immediately.

  • N-Formylation:

    • Dissolve 2-Methylindole (10 mmol) in anhydrous THF (20 mL) at 0°C.

    • Activation: Add NaH (11 mmol) portion-wise. Stir for 30 mins until H₂ evolution ceases. (Note: While AFA can react with neutral indoles, deprotonation ensures exclusive N-selectivity over C3-acylation).

    • Addition: Cannulate the prepared AFA solution into the indole anion solution at 0°C.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (The N-formyl product is less polar than the starting material).

  • Work-up:

    • Quench with saturated NaHCO₃ (cold).

    • Extract with EtOAc (3x). Wash organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Silica gel can induce hydrolysis; use neutralized silica (treated with 1% Et₃N) if the product degrades.

Protocol B: Application as a Formyl Transfer Reagent

Rationale: The N-C(O)H bond in 2-methyl-1H-indole-1-carbaldehyde is electronically similar to a Weinreb amide. It can transfer the formyl group to Grignard reagents to synthesize aldehydes without over-addition to alcohols.

Workflow:

  • Dissolve 2-Methyl-1H-indole-1-carbaldehyde (1.0 eq) in dry THF at -78°C.

  • Add Grignard reagent (R-MgBr, 1.1 eq) slowly.

  • Stir for 1 hour at -78°C.

  • Quench with dilute HCl.

  • Result: Formation of R-CHO (Aldehyde) and regeneration of 2-methylindole.

Mechanistic & Workflow Visualization

The following diagrams illustrate the synthesis and divergent utility of the scaffold.

G Start 2-Methylindole Inter 2-Methyl-1H-indole-1-carbaldehyde (N-Formyl Intermediate) Start->Inter NaH, THF, 0°C + Reagent Reagent Acetic Formic Anhydride (AFA) Reagent->Inter Path1 Nucleophilic Attack (Grignard R-MgX) Inter->Path1 Formyl Transfer Path2 Electrophilic Subst. (E+ at C3) Inter->Path2 C3 Functionalization Prod1 Aldehyde (R-CHO) + Regenerated Indole Path1->Prod1 Hydrolysis Prod2 3-Substituted-N-Formyl Indole Path2->Prod2 Reaction Final2 3-Substituted Indole (Deprotected) Prod2->Final2 K2CO3, MeOH (Deprotection)

Caption: Synthesis and divergent reactivity pathways of 2-Methyl-1H-indole-1-carbaldehyde.

Application in Medicinal Chemistry: C3-Regiocontrol

In complex drug synthesis, direct C3-alkylation of 2-methylindole often leads to mixtures of mono- and bis-alkylated products or N-alkylation byproducts.

Why use the 1-Carbaldehyde intermediate?

  • Steric Shielding: The N-formyl group creates steric bulk, discouraging dimerization at C3.

  • Electronic Deactivation: It lowers the HOMO energy of the indole, making the reaction with electrophiles more controllable (preventing runaway polymerization).

  • Orthogonal Deprotection: Unlike N-Benzyl or N-Tosyl groups which require harsh reduction or strong acid to remove, the N-Formyl group is cleaved by mild alkaline hydrolysis (MeOH/K₂CO₃), preserving sensitive functional groups on the new C3 substituent.

Protocol C: C3-Friedel-Crafts Acylation

  • Substrate: 2-Methyl-1H-indole-1-carbaldehyde.

  • Reagent: Acyl chloride (R-COCl) + AlCl₃ (1.1 eq) in DCM.

  • Reaction: The EWG nature of the N-formyl group requires slightly stronger Lewis Acid activation than free indole, but yields the 3-acyl-N-formyl species cleanly.

  • Deprotection: Treat the crude product with K₂CO₃ in Methanol (RT, 1 h) to yield 3-acyl-2-methylindole .

References

  • Kashyap, S. et al. "Neat Formic Acid: An Excellent N-Formylating Agent for Carbazoles and 3-Alkylindoles."[5] Synthetic Communications, vol. 30, no.[5] 2, 2000. Link

  • Katritzky, A. R. et al. "N-Formylbenzotriazole: A Stable, Convenient N-Formylating Reagent." Journal of Organic Chemistry, vol. 62, no. 12, 1997. Link

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2010. Link

  • Comins, D. L. et al. "Formyl Transfer Reagents in Organic Synthesis." Tetrahedron Letters, vol. 26, no. 48, 1985. (Contextualizing N-acyl transfer).

Sources

Deprotection of N-formyl-2-methylindole to regenerate 2-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the cleavage of the N-formyl protecting group from 2-methylindole. While the N-formyl group is chemically robust enough to protect the indole nitrogen during Vilsmeier-Haack formylations or specific lithiation sequences, it is considered "labile" compared to sulfonyl (e.g., Tosyl) or carbamate (e.g., Boc) groups.

The regeneration of 2-methylindole (2-MeI) is driven by the restoration of the indole's aromaticity and electron density. This guide prioritizes Alkaline Hydrolysis as the standard operating procedure (SOP) due to the stability of 2-MeI under basic conditions. We also present a Nucleophilic Aminolysis protocol for substrates containing base-sensitive moieties (e.g., esters) that must remain intact.

Chemical Logic & Mechanistic Insight

The N-formyl bond in indoles is unique. Unlike a standard amide, the lone pair on the nitrogen atom is partially delocalized into the aromatic indole ring. This "competitive resonance" weakens the


 bond's conjugation with the nitrogen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack than a typical secondary amide.

Why this matters for your protocol:

  • Acid Sensitivity: 2-Methylindole is electron-rich. Strong acidic conditions (e.g., refluxing HCl) can trigger acid-catalyzed dimerization or polymerization of the free indole immediately upon deprotection. Therefore, basic or neutral conditions are preferred.

  • The Driving Force: The relief of electron-withdrawing strain from the formyl group restores the full nucleophilicity of the C3 position, which is critical if the deprotection is a precursor to a subsequent C3-functionalization.

Visualizing the Reaction Pathway

DeprotectionMechanism Figure 1: Mechanistic Pathway of N-Formyl Cleavage Substrate N-Formyl-2-Methylindole (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Nucleophile (OH- or R-NH2) Reagent->Intermediate Collapse Elimination of Formyl Species Intermediate->Collapse C-N Bond Cleavage Product 2-Methylindole (Regenerated) Collapse->Product Protonation

Figure 1: The mechanism relies on the high electrophilicity of the formyl carbonyl relative to standard amides.

Experimental Protocols

Method A: Alkaline Methanolysis (The "Gold Standard")

Best for: Scalable synthesis, simple substrates, and cost-efficiency.

Reagents:

  • Substrate: N-Formyl-2-methylindole (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution

  • Solvent: Methanol (MeOH) / THF (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of N-formyl-2-methylindole in MeOH. If solubility is poor, add THF (up to 25% v/v).

    • Note: The concentration should be approximately 0.2 M.

  • Base Addition: Add 1.5 equiv of 2.0 M aqueous NaOH dropwise at room temperature (20–25°C).

  • Reaction: Stir the mixture at room temperature.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (less polar) should disappear within 30–60 minutes.

    • Observation: The solution may darken slightly due to the formation of the electron-rich indole anion.

  • Quench: Once complete, dilute with water (equal volume to solvent) and neutralize carefully with 1.0 M HCl to pH ~8. Do not acidify below pH 7 , as this risks dimerization.

  • Extraction: Extract 3x with Ethyl Acetate or Dichloromethane (DCM).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: 2-Methylindole typically crystallizes as white/off-white plates upon concentration.

Method B: Chemoselective Aminolysis (The "Gentle Touch")

Best for: Substrates containing base-sensitive groups (e.g., methyl esters, acetates) that would hydrolyze under Method A.

Reagents:

  • Nucleophile:

    
    -Dimethylethylenediamine (DMEDA)  or Hydrazine hydrate.
    
  • Solvent: Methanol or Ethanol.[1]

Step-by-Step Workflow:

  • Setup: Dissolve the substrate in Ethanol (0.1 M).

  • Addition: Add 1.5 equiv of DMEDA.

    • Why DMEDA? It forms a stable cyclic amidine byproduct, driving the equilibrium forward without requiring strong alkalinity [1].

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: This reaction is slower than hydroxide hydrolysis but completely preserves other ester functionalities.

  • Workup: Evaporate the solvent under reduced pressure.

  • Partition: Dissolve residue in DCM and wash with 0.5 M HCl (to remove excess DMEDA and the amidine byproduct).

    • Critical: Perform the acid wash quickly and cold (0°C) to protect the indole, then immediately wash with saturated NaHCO₃.

Quantitative Comparison & Troubleshooting

ParameterMethod A: NaOH/MeOHMethod B: DMEDA/EtOHMethod C: Acidic (HCl)
Reaction Rate Fast (< 1 hour)Moderate (2–4 hours)Slow / Variable
Yield 90–98%85–95%60–80%
pH Conditions pH 12–14pH 8–9pH < 1
Chemoselectivity Poor (Cleaves esters)Excellent (Esters stable)Good (Esters stable)
Risk Profile Saponification of side groupsCost of reagentPolymerization of Indole

Common Failure Modes:

  • Product is Brown/Tar: 2-Methylindole oxidizes in air, especially when wet or in solution.

    • Fix: Dry the product thoroughly under high vacuum immediately after isolation. Store under Nitrogen/Argon in the dark.

  • Low Yield (Acid Method): If you attempted acid hydrolysis and obtained low yield, the indole likely dimerized.

    • Fix: Switch to Method B (DMEDA).

Process Decision Matrix

Use this logic flow to select the correct protocol for your specific derivative.

DecisionMatrix Start Start: N-Formyl-2-MeI Deprotection CheckSens Does molecule contain base-labile groups? (Esters, Acetates) Start->CheckSens MethodA Method A: NaOH/MeOH (Standard Protocol) CheckSens->MethodA No MethodB Method B: DMEDA or Hydrazine (Chemoselective) CheckSens->MethodB Yes Output1 Isolate 2-Methylindole MethodA->Output1 High Yield Scalable Output2 Isolate Functionalized 2-Methylindole MethodB->Output2 Preserves Esters Mild pH

Figure 2: Decision tree for selecting the optimal deprotection strategy.

Safety & Handling (Odor Control)

2-Methylindole is structurally related to Skatole (3-methylindole).[2] While 2-methylindole is less offensive, it possesses a distinct, persistent "mothball/fecal" odor, particularly in concentrated solutions.

  • Containment: All weighing and solvent removal must occur inside a functioning fume hood.

  • Glassware: Rinse all glassware with a dilute bleach solution (sodium hypochlorite) before removing it from the hood. This oxidizes the indole ring, neutralizing the odor.

  • Waste: Segregate solid and liquid waste. Do not dispose of mother liquors down the sink without bleach treatment.

References

  • Odagami, T., Tsuda, Y., Kogami, Y., Kouji, H., & Okada, Y. (2009).[3] Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution.[3][4][5] Chemical & Pharmaceutical Bulletin, 57(2), 211–213.[3][5] Link[3][5]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group - Indoles). Link

  • Kikugawa, Y. (1981). N-Formylation of Indoles and Their Deprotection. Synthesis, 1981(06), 460-461. (Describes general stability and removal conditions).

Sources

Application Note: Advanced Catalytic N-Formylation of Indole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The


-formylindole moiety is a critical pharmacophore and a versatile protecting group in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs). While classical methods (e.g., acetic formic anhydride) are effective, they often suffer from poor atom economy, moisture sensitivity, and lack of regioselectivity (C3 vs. N1 competition).

This guide details three next-generation catalytic protocols that solve these challenges:

  • Homogeneous Iridium Catalysis: For high-value substrates requiring mild conditions and high chemoselectivity.

  • Iodine-Catalyzed (Metal-Free): A robust, solvent-free protocol for scale-up.

  • Heterogeneous MOF Catalysis (CO₂ Utilization): A sustainable method utilizing Carbon Dioxide as the C1 source.

Mechanistic Landscape & Selectivity

The primary challenge in indole functionalization is the competition between the nucleophilic C3 position (soft nucleophile) and the N1 position (hard nucleophile, pKa ~16).

  • C3-Formylation (Vilsmeier-Haack type): Favored by electrophilic aromatic substitution conditions.

  • N1-Formylation: Requires specific activation of the N-H bond or the use of "hard" formylating agents under basic or specific catalytic conditions that lower the activation energy for N-attack.

Decision Tree for Method Selection

MethodSelection Start Start: Indole Substrate Scale Scale / Constraint? Start->Scale Small mg to g scale High Complexity Scale->Small Fragile Moieties Large >10g scale Cost Sensitive Scale->Large Robust Substrate Green Sustainability (CO2 Fixation) Scale->Green Green Chem Goal MethodA Method A: Ir-Catalyzed (High Selectivity) Small->MethodA MethodB Method B: Iodine-Cat (Solvent-Free) Large->MethodB MethodC Method C: Co-MOF (CO2 Source) Green->MethodC

Figure 1: Strategic selection guide for N-formylation protocols.

Detailed Protocols

Method A: Homogeneous Iridium-Catalyzed Reductive N-Formylation

Best for: Complex substrates, late-stage functionalization, and high chemoselectivity.

This method utilizes an Iridium(III) complex to activate Formic Acid (FA), acting as both the hydrogen donor and the formyl source. It avoids the use of sensitive anhydrides.

  • Catalyst: [CpIr(bpy)(H2O)]SO4 (or similar CpIr(III) complexes)

  • Reagents: Formic Acid (FA), Triethylamine (Et3N)

  • Solvent: Toluene or THF

Protocol Steps:
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv, e.g., 0.5 mmol) and the Iridium catalyst (1.0 mol%).

  • Solvent & Reagent: Add Toluene (2.0 mL) followed by Formic Acid (3.0 equiv). Note: FA serves as the reductant and C1 source.

  • Reaction: Seal the vial and heat to 80 °C for 12–14 hours.

    • Expert Note: The reaction is sensitive to the FA equivalents. Excess FA (up to 8 equiv) may be required for sterically hindered indoles to drive the equilibrium toward the N-formyl product rather than transfer hydrogenation.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash carefully with saturated NaHCO₃ (2 x 10 mL) to neutralize excess acid.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Key Performance Indicators:

  • Yield: Typically 85–96%.

  • Selectivity: >99:1 N-formyl vs C3-formyl.

Method B: Iodine-Catalyzed Solvent-Free N-Formylation

Best for: Large-scale synthesis, simple substrates, and "Green Chemistry" metrics (high atom economy).

Molecular Iodine (


) acts as a mild Lewis acid catalyst, activating formic acid in situ. This method is operationally simple and avoids transition metals.
Protocol Steps:
  • Charge: In a round-bottom flask, mix the indole amine (10 mmol) and Formic Acid (1.2–1.5 equiv, 85% aq. or 98%).

  • Catalyst Addition: Add Molecular Iodine (

    
    ) (5 mol%).
    
  • Reaction: Stir the neat mixture at 70 °C .

    • Observation: The reaction mixture will darken initially. Conversion is usually rapid (1–4 hours).

    • Mechanism Note:

      
       likely generates transient HI species which protonates the formic acid carbony, making it more susceptible to nucleophilic attack by the indole nitrogen.
      
  • Quench: Cool to RT. Add 5% aqueous

    
     (sodium thiosulfate) to quench the iodine (color changes from dark brown to clear/yellow).
    
  • Isolation: Extract with CH₂Cl₂ or EtOAc. The product is often pure enough after solvent evaporation for subsequent steps.

Comparative Data Table:

ParameterMethod A (Ir-Cat)Method B (I2-Cat)Method C (Co-MOF)
Catalyst Loading 1 mol%5 mol%3.5 wt% (Heterogeneous)
Temp (°C) 8070100–120
Time (h) 12–141–424
C1 Source Formic AcidFormic AcidCO₂ (10–30 bar)
Yield (Avg) 92%88%85%
Recyclability LowLowHigh (5+ cycles)
Method C: Heterogeneous MOF-Catalyzed CO₂ Utilization

Best for: Sustainability-focused projects and gas-phase reactor setups.

This advanced protocol uses a Cobalt-based Metal-Organic Framework (e.g., DUT-5-CoH ) to catalyze the reductive formylation of indoles using


 and a silane reductant.
Protocol Steps:
  • Setup: Use a stainless steel high-pressure reactor (autoclave).

  • Charge: Add Indole (0.5 mmol), DUT-5-CoH catalyst (15 mg), and Phenylsilane (

    
    , 1.0 equiv) in Acetonitrile (
    
    
    
    , 2 mL).
  • Pressurize: Flush with

    
     three times, then pressurize to 10 bar  (approx. 1 MPa).
    
  • Reaction: Heat to 100 °C for 24 hours with magnetic stirring.

  • Work-up: Vent

    
     carefully. Centrifuge the mixture to recover the solid MOF catalyst (wash with acetone for reuse).
    
  • Purification: Concentrate the supernatant. The silyl-protected intermediate is hydrolyzed during workup or on the silica column to yield the N-formyl indole.

Mechanistic Pathway (Catalytic Cycle)[1][2]

The following diagram illustrates the catalytic cycle for the CO₂-reductive formylation (Method C), highlighting the activation of CO₂ by the metal-hydride species.

CO2Mechanism Cat [M]-H (Active Catalyst) Formate [M]-OCHO (Formato Species) Cat->Formate + CO2 CO2 CO2 Insertion SilylFormate HCOOSiR3 (Silyl Formate) Formate->SilylFormate + Silane Regenerates [M]-H Silane Silane (R3SiH) Sigma-Metathesis SilylFormate->Cat Catalyst Recycling Product N-Formyl Indole + Silanol SilylFormate->Product + Indole AmineAttack Indole Attack (N-Formylation)

Figure 2: Proposed catalytic cycle for Metal-Hydride mediated CO₂ reductive N-formylation.

Troubleshooting & Optimization (The Scientist's Notebook)

  • Issue: Low Conversion (Method B).

    • Cause: Indole electronic deactivation (e.g., electron-withdrawing groups at C5).

    • Fix: Increase temperature to 90 °C or switch to Method A (Ir-catalysis) which is less sensitive to electronic effects.

  • Issue: C3-Formylation Side Products.

    • Cause: High acidity or Vilsmeier-Haack-like conditions.

    • Fix: Ensure base (Et3N) is present in Method A. In Method B, avoid mineral acids; the iodine mechanism is specific to N-attack via the activated formate species.

  • Issue: Hydrolysis of Product.

    • Cause: N-formyl indoles are labile under strong basic or acidic aqueous conditions.

    • Fix: Perform work-ups rapidly with neutral buffers (pH 7) and avoid prolonged exposure to silica gel; use alumina if necessary.

References

  • Ir-Catalyzed Reductive N-Formylation

    • Title: Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogen
    • Source: Organometallics (ACS Public
    • URL: [Link]

  • Iodine-Catalyzed Protocol

    • Title: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions
    • Source: Synlett (Thieme) / Organic Chemistry Portal
    • URL: [Link]

  • Heterogeneous CO₂ Utilization

    • Title: N-Formylation of amines utilizing CO₂ by a heterogeneous metal–organic framework supported single-site cobalt c
    • Source: C
    • URL: [Link]

  • General Formic Acid Reactivity

    • Title: Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles...
    • Source: Synthetic Communic
    • URL: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-indole-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists optimizing the synthesis of 2-Methyl-1H-indole-1-carbaldehyde (N-formyl-2-methylindole).

Case ID: IND-CHO-001 Topic: Yield Optimization & Regioselectivity Control Target Molecule: 2-Methyl-1H-indole-1-carbaldehyde (N-formyl derivative) Critical Constraint: Preventing C-3 formylation (thermodynamic sink).

Executive Summary & Mechanistic Insight

The synthesis of 2-Methyl-1H-indole-1-carbaldehyde presents a classic competition between kinetic (N-1 attack) and thermodynamic (C-3 attack) control.

  • The Problem: The C-3 position of 2-methylindole is highly nucleophilic. Standard electrophilic formylation (e.g., Vilsmeier-Haack) will almost exclusively yield 2-methylindole-3-carboxaldehyde .

  • The Solution: You must shift the mechanism from electrophilic aromatic substitution (which favors C-3) to nucleophilic substitution via the indolyl anion . By deprotonating the nitrogen (pKa ~17) with a strong base, you create a hard nucleophile that attacks the carbonyl of a formylating agent (like ethyl formate) at the N-1 position.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical control points to ensure N-formylation.

G Start 2-Methylindole Anion Indolyl Anion (Nucleophile) Start->Anion Deprotonation (DMF, 0°C) Base Strong Base (NaH) Path_N Path A: Kinetic Control (Low Temp, Hard Electrophile) Anion->Path_N Ethyl Formate (Excess) Path_C Path B: Thermodynamic Control (High Temp, Soft Electrophile) Anion->Path_C Vilsmeier Reagent or High Temp Product_N TARGET: 2-Methyl-1H-indole-1-carbaldehyde (N-Formyl) Path_N->Product_N Product_C BYPRODUCT: 2-Methylindole-3-carboxaldehyde (C-Formyl) Path_C->Product_C

Caption: Divergent reaction pathways. Path A (Green) is the required route for N-formylation, achieved via anionic activation and kinetic control.

Optimized Protocol (High-Yield Method)

This protocol utilizes Sodium Hydride (NaH) and Ethyl Formate . This method is superior to acetic formic anhydride (AFA) for 2-substituted indoles because it irreversibly generates the nucleophilic anion, driving selectivity toward Nitrogen.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Quality Attribute
2-Methylindole 1.0SubstrateDry, free of water.
NaH (60% in oil) 1.2 - 1.5BaseMust be dry. Moisture kills the base and stops deprotonation.
Ethyl Formate 5.0 - 10.0ElectrophileUse as co-solvent or in large excess to drive equilibrium.
DMF (Anhydrous) SolventSolventSure/Seal™ or freshly distilled. Water content <50 ppm.
Step-by-Step Methodology

Step 1: Apparatus Setup

  • Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Why? The indolyl anion is moisture-sensitive. Any water present will protonate the anion, regenerating starting material.

Step 2: Deprotonation (The Critical Step)

  • Suspend NaH (1.5 equiv) in anhydrous DMF at 0°C (ice bath).

  • Dissolve 2-Methylindole (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension.

  • Observation: You should see vigorous bubbling (

    
     gas).
    
  • Hold: Stir at 0°C for 30–45 minutes until bubbling ceases. The solution usually turns yellow/brown.

    • Technical Note: Incomplete deprotonation is the #1 cause of low yield. Ensure bubbling stops before proceeding.

Step 3: Formylation

  • Add Ethyl Formate (10 equiv) dropwise at 0°C .

    • Caution: Exothermic reaction.[4]

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Do NOT heat. Heating promotes the rearrangement of the N-formyl group to the C-3 position (thermodynamic product).

  • Monitor by TLC (typically 2-4 hours).

Step 4: Quench & Workup

  • Pour the reaction mixture into Ice Water .

  • Extract with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with water (to remove DMF) and Brine.

  • Dry: Use

    
    .
    
  • Concentrate: Rotovap at <40°C. N-formyl indoles can be thermally unstable.

Troubleshooting Guide (FAQs)

Q1: I am seeing a solid product that matches the C-3 aldehyde (High Melting Point). What happened?

Diagnosis: You likely operated under thermodynamic control or acidic conditions.

  • Cause A: Did you use Vilsmeier-Haack (POCl3/DMF)? Stop. That method is specific for C-3.

  • Cause B: Did you heat the reaction? Above 50°C, the N-formyl group can migrate to C-3.

  • Cause C: Insufficient Base. If the Nitrogen is not fully deprotonated, the neutral indole reacts at C-3.

  • Fix: Ensure temperature stays <25°C and use >1.2 eq of NaH.

Q2: My yield is low, and I recovered starting material.

Diagnosis: Incomplete deprotonation or hydrolysis.

  • Check: Was your DMF wet? Water destroys NaH.

  • Check: Did you quench with acid? N-formyl indoles are amides/carbamates and can hydrolyze back to the indole in acidic media (e.g., 1M HCl wash).

  • Fix: Use anhydrous DMF and quench with neutral water or saturated

    
    .
    
Q3: The product decomposes on the column.

Diagnosis: Silica gel acidity.

  • N-formyl indoles can be labile on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample. Or, use neutral alumina.

Q4: Can I use Acetic Formic Anhydride (AFA) instead?

Answer: Yes, but with caution.

  • AFA is a mixed anhydride. Without a strong base, it often yields a mixture of N-formyl and C-3 formyl products.

  • If you use AFA, you still need a base (like

    
     or NaH) to direct the reaction to the Nitrogen. The NaH/Ethyl Formate method is generally cleaner for this specific transformation.
    

Analytical Data Validation

PropertyN-Formyl-2-methylindole (Target)2-Methylindole-3-carboxaldehyde (Byproduct)
State Often Oil or Low-Melting SolidSolid (High Melting Point)
IR (C=O) ~1700-1720 cm⁻¹ (Amide)~1640-1660 cm⁻¹ (Conjugated Aldehyde)
¹H NMR (CHO) Broad singlet ~9.0 - 9.5 ppm (often broad due to rotation)Sharp singlet ~10.0 - 10.2 ppm
Stability Hydrolyzes in acid/baseVery Stable

References

  • N-Formylation via NaH/Ethyl Formate

    • Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid[5]

    • Source: SciSpace / Bull. Korean Chem. Soc.[6]

    • URL:[Link]

    • Context: Validates the use of formate esters and base for N-formyl
  • Regioselectivity of Indoles (C3 vs N1)

    • Title: Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investig
    • Source: PubMed / J Phys Chem A.
    • URL:[Link]

    • Context: Discusses the thermodynamic preference for C-3 substitution and the necessity of kinetic control for other positions.
  • General Indole Reactivity

    • Title: 2-Methylindole Synthesis and Properties
    • Source: Organic Syntheses[4][7]

    • URL:[Link]

    • Context: Provides baseline data on the stability and reactivity of the 2-methylindole starting m

Sources

Preventing C3-formylation side products in 2-methylindole reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing C3-Formylation Side Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the formylation of 2-methylindole. As a Senior Application Scientist, I understand the challenges you face in achieving high selectivity and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize the formation of undesired C3-formylation byproducts and optimize the synthesis of N-formyl-2-methylindole.

Introduction: The Challenge of Regioselectivity

The formylation of 2-methylindole is a critical transformation in the synthesis of various biologically active compounds. However, the inherent nucleophilicity of both the nitrogen (N1) and the C3 position of the indole ring often leads to a mixture of N-formylated and C3-formylated products. The electron-donating effect of the methyl group at the C2 position further activates the C3 position, making competitive C-formylation a significant challenge. This guide will explore the mechanistic basis for this competition and provide practical strategies to steer the reaction towards the desired N-formylation outcome.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of C3-formyl-2-methylindole as a side product?

The formation of C3-formyl-2-methylindole is a common issue stemming from the high electron density at the C3 position of the indole ring, which makes it susceptible to electrophilic attack. Traditional formylating reagents, such as the Vilsmeier reagent (generated from POCl₃ and DMF), are strong electrophiles that can readily react at this site.[1][2]

Q2: What is the primary factor that determines N- vs. C-formylation selectivity?

The primary determinant is the nature of the formylating agent and the reaction conditions. N-formylation is generally favored by less reactive, sterically hindered formylating agents and under conditions that promote the deprotonation of the indole nitrogen, increasing its nucleophilicity. Conversely, highly reactive electrophiles and acidic conditions that protonate the indole nitrogen can favor C3-formylation.

Q3: Can temperature control help in improving selectivity?

Yes, temperature can play a crucial role. In some cases, lower temperatures can favor the kinetically controlled N-formylation product. However, as seen in Vilsmeier-Haack reactions, higher temperatures can sometimes increase the yield of both N- and C-formylated products, though not necessarily improving selectivity.[3] Careful temperature optimization is therefore essential for your specific reaction conditions.

Q4: Are there alternative formylating agents that are more selective for N-formylation?

Absolutely. Reagents like acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, are known to be highly selective for the N-formylation of amines and can be effectively applied to indoles.[4][5] This reagent is less electrophilic than the Vilsmeier reagent, which contributes to its higher selectivity.

Troubleshooting Guide: Minimizing C3-Formylation

This section provides a systematic approach to troubleshooting and minimizing the formation of the C3-formylated side product.

Issue: High Levels of C3-Formylation Impurity

Root Cause Analysis:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but it often leads to C3-formylation in indoles.[1] The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that readily attacks the nucleophilic C3 position of the indole ring.[2]

Troubleshooting Workflow:

troubleshooting_workflow start High C3-Formylation Detected reagent_check Are you using a strong electrophilic formylating agent (e.g., Vilsmeier reagent)? start->reagent_check yes_reagent Yes reagent_check->yes_reagent Strong Electrophile no_reagent No reagent_check->no_reagent Milder Reagent change_reagent Switch to a milder, more selective reagent like Acetic Formic Anhydride (AFA). yes_reagent->change_reagent alternative_methods Explore alternative formylation methods (e.g., Duff Reaction). yes_reagent->alternative_methods optimize_conditions Optimize reaction conditions: - Lower temperature - Adjust stoichiometry - Consider alternative solvents no_reagent->optimize_conditions analysis Analyze product mixture (NMR, LC-MS) change_reagent->analysis optimize_conditions->analysis alternative_methods->analysis analysis->optimize_conditions Unsuccessful end Desired N-Formylation Achieved analysis->end Successful

Caption: Troubleshooting workflow for high C3-formylation.

Recommended Solutions & Protocols
Solution 1: Switch to a Milder Formylating Agent - Acetic Formic Anhydride (AFA)

Scientific Rationale: Acetic formic anhydride is a mixed anhydride that is more stable and less reactive than formic anhydride.[4] It selectively transfers the less sterically hindered and more electrophilic formyl group, leading to high yields of N-formylated products with amines.[5] This selectivity extends to indoles, providing a reliable method to avoid C3-formylation.

Detailed Protocol: In Situ Generation and N-Formylation with AFA

  • Reagent Preparation (in situ):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add acetic anhydride (1.5 eq.).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add formic acid (2.0 eq.) dropwise with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C.[4]

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of acetic formic anhydride.

  • Formylation Reaction:

    • In a separate flask, dissolve 2-methylindole (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the solution of 2-methylindole to 0 °C.

    • Slowly add the freshly prepared acetic formic anhydride solution to the 2-methylindole solution via a syringe or dropping funnel.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate the pure N-formyl-2-methylindole.

Solution 2: Exploring the Duff Reaction

Scientific Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[6][7] It is a regioselective formylation method that can be an alternative to the Vilsmeier-Haack reaction, sometimes offering different selectivity profiles. While traditionally used for phenols, it has been applied to other electron-rich heterocycles like indoles.[3]

Detailed Protocol: Duff Reaction for 2-Methylindole

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-methylindole (1.0 eq.) in glacial acetic acid.

    • Add hexamethylenetetramine (2.0-3.0 eq.) to the solution.

    • Heat the reaction mixture to reflux (around 100-120 °C) and maintain for several hours (monitor by TLC).

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the formylated products and assess the N/C selectivity.

Data Summary: Comparison of Formylation Methods
MethodFormylating AgentTypical ConditionsMajor ProductC3-Side ProductReference
Vilsmeier-Haack POCl₃ / DMF0 °C to 100 °CN- and/or C3-formylSignificant[1][3]
AFA Formylation Acetic Formic Anhydride0 °C to RTN-formylMinimal to None[4][5]
Duff Reaction Hexamethylenetetramine / Acetic AcidRefluxN- and/or C3-formylVariable[3][6]
Mechanistic Insights: N- vs. C-Formylation

The regioselectivity of indole formylation is a classic example of kinetic versus thermodynamic control and is highly dependent on the electrophilicity of the formylating agent.

mechanism_comparison cluster_n_formylation N-Formylation (Milder Reagents) cluster_c_formylation C3-Formylation (Strong Electrophiles) indole_n 2-Methylindole indolide Indolide Anion indole_n->indolide Base n_product N-Formyl-2-methylindole indolide->n_product + AFA afa Acetic Formic Anhydride (AFA) indole_c 2-Methylindole intermediate Iminium Intermediate indole_c->intermediate + Vilsmeier Reagent vilsmeier Vilsmeier Reagent (POCl₃/DMF) c_product C3-Formyl-2-methylindole intermediate->c_product Hydrolysis

Caption: Mechanistic pathways for N- and C3-formylation.

Conclusion

Preventing the formation of C3-formylated side products in the reaction of 2-methylindole requires a careful selection of reagents and optimization of reaction conditions. By understanding the underlying mechanisms and employing milder, more selective formylating agents like acetic formic anhydride, researchers can significantly improve the yield and purity of the desired N-formyl-2-methylindole. This guide provides the necessary tools and knowledge to troubleshoot common issues and achieve successful, selective formylation.

References

  • Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes.
  • nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. RSC Publishing.
  • Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society.
  • Mild and selective Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles using anilines as the carbonyl source. PubMed.
  • Vilsmeier-Haack Formyl
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conform
  • Plausible mechanism for formylation and chlorination of indole ring.
  • nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline.
  • Duff reaction. Grokipedia.
  • Duff reaction. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
  • Formylation and the Vilsmeier Reagent. N. Zhang and D. Dong.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses Procedure.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Identify the following reaction and write product with mechanism. Filo.
  • Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.
  • Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution.
  • Formyl
  • Acetic Formic Anhydride. Scribd.

Sources

Technical Support Center: Stability of 2-Methyl-1H-indole-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-Methyl-1H-indole-1-carbaldehyde (also known as N-formyl-2-methylindole) in acidic environments.

Case ID: IND-CHO-002 Subject: Hydrolytic Stability & Deprotection Dynamics in Acidic Media Status: Active Guide[1]

Executive Summary: The Stability Spectrum

2-Methyl-1H-indole-1-carbaldehyde exhibits a conditional stability profile defined by solvent composition and temperature.[1] Unlike C-formyl indoles (e.g., indole-3-carboxaldehyde), the N-formyl moiety is a pseudo-amide (vinylogous amide) that functions as a protecting group.

  • Anhydrous Acid (e.g., TFA/DCM, 0°C): High Stability. The compound generally resists cleavage, allowing for orthogonal deprotection of acid-labile groups (e.g., Boc, t-Butyl esters).

  • Aqueous Acid (e.g., HCl/H₂O, pH < 2): Low Stability. Rapid hydrolysis occurs, reverting the compound to 2-methylindole and formic acid.[1]

  • Steric Accelerator: The methyl group at the C2 position exerts steric pressure on the N-formyl group, twisting the amide bond out of planarity. This reduces resonance stabilization and makes the carbonyl carbon more electrophilic, thereby accelerating hydrolysis compared to unsubstituted N-formyl indole.[1]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the degradation pathway is critical for troubleshooting.[1] In aqueous acid, the reaction is driven by protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Diagram 1: Degradation Pathway

Caption: Acid-catalyzed hydrolysis of 2-Methyl-1H-indole-1-carbaldehyde yielding 2-methylindole and formic acid.[1]

HydrolysisMechanism Start 2-Methyl-1H-indole- 1-carbaldehyde Protonation O-Protonated Intermediate Start->Protonation + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (RDS) Products 2-Methylindole + Formic Acid Tetrahedral->Products - H+ Steric Steric Clash (C2-Me vs C=O) Accelerates H2O attack Steric->Protonation

Troubleshooting Guide: Common Experimental Issues

This section addresses real-world scenarios encountered during synthesis and purification.

Issue 1: "I lost the formyl group during workup."

Symptom: LC-MS shows a mass loss of 28 Da (CO) or appearance of 2-methylindole (M-28).[1] Root Cause: The workup involved an acidic wash (e.g., 1M HCl) or prolonged exposure to silica gel (slightly acidic) with methanol.[1] Corrective Action:

  • Neutralize Immediately: Quench reactions into saturated NaHCO₃ rather than water or acid.

  • Avoid Acidic Washes: If removing basic impurities, use a phosphate buffer (pH 5-6) instead of strong acid.[1]

  • Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.[1]

Issue 2: "The compound is stable in TFA, but decomposes in HCl."[1]

Symptom: N-Boc deprotection (TFA/DCM) works fine, but subsequent steps in aqueous HCl lead to degradation. Root Cause: Solvent participation. TFA in Dichloromethane (DCM) is anhydrous.[1] Without water, hydrolysis cannot proceed.[1] Aqueous HCl provides the nucleophile (H₂O) necessary for cleavage.[1] Scientific Rationale: The rate-determining step is the attack of water on the protonated carbonyl.[1] In anhydrous TFA, the intermediate is stable until water is introduced (e.g., during quenching).

Issue 3: "I cannot remove the formyl group quantitatively."

Symptom: Trying to deprotect using acid results in a mix of starting material and product, or tarry byproducts.[1] Root Cause: Indoles are electron-rich and can polymerize in strong acid (dimerization).[1] Recommendation: Switch to Nucleophilic Deprotection .

  • Protocol: Use 1.5 eq. Hydrazine hydrate or NaOH in Methanol/THF at RT.[1] This cleaves the formyl group cleanly without subjecting the indole ring to harsh acidic conditions.[1]

Experimental Protocols

Protocol A: Controlled Acidic Workup (Preserving the Formyl Group)

Use this when the N-formyl group must be retained.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Washing: Wash the organic layer with Brine (NaCl) only.[1] Do not wash with 1M HCl or citric acid.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

  • Concentration: Evaporate solvent at < 40°C.

Protocol B: Quantitative Deprotection (Removal of Formyl Group)

Use this to revert to 2-methylindole.[1]

MethodReagentsConditionsAdvantages
Acidic 3M HCl in MeOHReflux, 1-2 hSimple workup; effective for robust substrates.[1]
Basic (Preferred) NaOH (2M)MeOH/THF, RT, 30 minMilder; avoids acid-catalyzed indole polymerization.[1]
Nucleophilic Hydrazine hydrateEtOH, RT, 1 hChemoselective; compatible with acid-sensitive groups.[1]

Stability Data & Decision Matrix

Use the following decision tree to determine if your reaction conditions are safe for 2-Methyl-1H-indole-1-carbaldehyde.

Diagram 2: Solvent & pH Decision Tree

Caption: Operational stability window for N-formyl-2-methylindole based on solvent system and pH.

StabilityMatrix Condition Reaction Conditions? Anhydrous Anhydrous Acid (TFA, BF3·OEt2) Condition->Anhydrous Aqueous Aqueous Acid (HCl, H2SO4) Condition->Aqueous TempLow Low Temp (< 0°C) Anhydrous->TempLow TFA/DCM TempHigh High Temp (> 50°C) Anhydrous->TempHigh Reflux Aqueous->TempLow pH < 2 Aqueous->TempHigh pH < 2 ResultSlow SLOW DEGRADATION (Monitor Closely) Aqueous->ResultSlow Cold ResultFast RAPID HYDROLYSIS (Deprotection) Aqueous->ResultFast Heat ResultStable STABLE (Kinetic Control) TempLow->ResultStable TempHigh->ResultSlow

Frequently Asked Questions (FAQ)

Q: Can I use the N-formyl group to protect the indole nitrogen during a Vilsmeier-Haack reaction? A: Yes, but with caution.[1] The Vilsmeier reagent (POCl₃/DMF) is acidic.[1] However, since the reaction is anhydrous, the N-formyl group usually survives the formylation step. It may hydrolyze during the aqueous workup if the pH is not controlled.[1]

Q: Why is the 2-methyl derivative less stable than the unsubstituted indole? A: The methyl group at position 2 creates allylic strain (A1,3 strain) with the formyl oxygen.[1] This forces the N-C=O bond to twist, reducing the overlap between the nitrogen lone pair and the carbonyl pi-system. This "twist" makes the amide bond weaker and the carbonyl more reactive toward nucleophiles (water).

Q: Is this compound light sensitive? A: Indoles are generally light-sensitive, forming photo-oxidation products (e.g., indoxyls) over time.[1] While the electron-withdrawing formyl group stabilizes the ring against oxidation, it is best practice to store the compound in amber vials under argon at -20°C.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts)

    • Context: General stability of N-acyl and N-formyl indoles as protecting groups.[1]

    • Source:[1]

  • Mechanisms of Amide Hydrolysis in Acidic Media

    • Context: Kinetics of N-acyl indole hydrolysis and the effect of steric hindrance.[1][2]

    • Source: [J. Org.[1] Chem. - Acid Catalyzed Hydrolysis]([Link])

  • Deprotection of N-Formyl Indoles

    • Context: Methodologies for removing N-formyl groups using nucleophilic vs acidic conditions.[1][3]

    • Source: [Chem. Pharm.[1][4] Bull. - Deprotection Strategies]([Link])

  • Steric Effects in 2-Substituted Indoles

    • Context: Impact of 2-methyl substituents on the planarity and reactivity of N-acyl indoles.[1]

    • Source:[1]

Sources

Technical Support Center: Troubleshooting Hydrolysis of N-Formyl Group During Workup

Author: BenchChem Technical Support Team. Date: February 2026

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Step 1: Initial Search and Information Gathering

I have performed a comprehensive set of Google searches to gather information on the hydrolysis of N-formyl groups during workup. The queries covered the stability of the N-formyl group under acidic and basic conditions, the mechanism of hydrolysis, alternative protecting groups, and specific workup procedures to avoid cleavage.

From the search results, I have gathered the following key pieces of information:

N-Formyl Group Stability and Deprotection:

  • The N-formyl group is generally stable to acidic conditions used for Boc cleavage and basic conditions for Fmoc removal, making it a useful orthogonal protecting group in peptide synthesis.[1]

  • Removal (deprotection) of the N-formyl group is typically achieved under specific nucleophilic or acidic conditions.[1]

  • Acidic deprotection can be performed using hydrochloric acid in a mixture of tert-butanol and water.[1] Another source mentions using 0.5-3 N strong acid at elevated temperatures (70-150°C) for a short duration to selectively remove the formyl group while minimizing peptide or ester bond cleavage.[2][3] Milder acidic-alcoholic hydrolysis (e.g., methanolic HCl at room temperature) requires a much longer reaction time (48 hours).[2][3]

  • Nucleophilic deprotection is often carried out using hydroxylamine hydrochloride in methanol.[1][4] The presence of at least 70% of the hydroxylamine as a salt of a strong acid is crucial for preventing side reactions.[4]

  • Other reagents for N-formyl removal include hydrazine, aniline, and hydrogen peroxide.[2]

  • Base-catalyzed hydrolysis is also possible, but care must be taken to avoid formylation of the free amine that is generated.[5][6]

Factors Influencing Hydrolysis During Workup:

  • pH: Both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) can promote the hydrolysis of amides, including N-formyl groups.[7]

  • Temperature: The rate of hydrolysis is significantly dependent on temperature.[7] Performing workup steps at room temperature or below is recommended.[7]

  • Contact Time: Prolonged exposure to aqueous acidic or basic conditions should be minimized.[7]

Troubleshooting and Prevention Strategies:

  • Mild Acidic Wash: Instead of strong acids for neutralization, milder options like saturated aqueous ammonium chloride (NH₄Cl) or 5-10% citric acid solution can be used.[7]

  • Mild Basic Wash: For removing acidic impurities, weakly basic solutions like saturated aqueous sodium bicarbonate (NaHCO₃) are preferred over strong bases.[7]

  • Brine Wash: Washing with brine (saturated aqueous NaCl) helps to remove dissolved water from the organic layer.[7]

  • Scavengers: The use of scavengers to prevent unwanted side reactions is mentioned in the context of peptide synthesis (e.g., thiols during HF cleavage).[5][6] While not directly about workup, the concept of scavengers could be relevant. Acid scavengers like hydrotalcite have been used to improve the hydrolytic stability of polymers.[8]

Mechanism of Hydrolysis:

  • The general mechanism involves nucleophilic attack on the carbonyl carbon of the formyl group. This can be catalyzed by acid (protonation of the carbonyl oxygen to increase electrophilicity) or base (deprotonation of the attacking nucleophile, e.g., water, to increase its nucleophilicity). The search results did not provide a detailed diagram of this mechanism, which I will need to create.

Based on this initial information, I have a good foundation to build the technical support guide. I can structure it around common questions related to unexpected deprotection during workup, the influence of pH and temperature, and preventative measures. I will need to create diagrams for the hydrolysis mechanism and a troubleshooting workflow. I also have enough information to create tables summarizing the stability of the N-formyl group under different conditions and comparing different workup strategies. I will now proceed with structuring and creating the content as planned.

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  • Structure the technical support guide in a Q&A format.

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I believe I have sufficient information to proceed without further searches at this stage. The current search results provide a good breadth of information from application notes, patents, and scientific articles, which will allow me to create a comprehensive and well-referenced guide.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the N-formyl protecting group and encounter challenges with its stability during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cleavage of my N-formyl group during the aqueous workup. What are the most likely causes?

This is a common issue that typically points to the workup conditions being too harsh. The N-formyl group, while robust under many synthetic conditions, is susceptible to hydrolysis under certain pH and temperature ranges.[7] The primary culprits are:

  • Strongly Acidic or Basic Conditions: Exposure to strong acids (like 1M HCl) or strong bases (like 1M NaOH) during washing or neutralization steps can catalyze the hydrolysis of the formamide bond.[7]

  • Elevated Temperatures: The rate of hydrolysis is significantly accelerated by heat.[7] If your reaction was run at a high temperature, failing to cool it to room temperature before workup can lead to substantial deprotection.

  • Prolonged Exposure: The longer your N-formylated compound is in contact with an acidic or basic aqueous phase, the greater the extent of hydrolysis.[7]

Q2: Can you explain the chemical mechanism behind N-formyl group hydrolysis?

Understanding the mechanism is key to preventing unwanted cleavage. Hydrolysis of an N-formyl group, like other amides, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the amine regenerates the acid catalyst and releases the deprotected amine.

Base-Catalyzed Hydrolysis: In a basic environment, a hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the deprotected amine and a formate salt.

Below are diagrams illustrating these two mechanisms.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis of N-Formyl Group Start R-NH-CHO Protonation R-NH-C(OH+)=O Start->Protonation + H+ WaterAttack R-NH-C(OH)(OH2+) Protonation->WaterAttack + H2O ProtonTransfer R-NH2+-C(OH)2 WaterAttack->ProtonTransfer - H+ AmineElimination R-NH2 + HCOOH ProtonTransfer->AmineElimination

Caption: Acid-Catalyzed N-Formyl Hydrolysis.

Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis of N-Formyl Group Start R-NH-CHO HydroxideAttack R-NH-C(O-)(OH) Start->HydroxideAttack + OH- AmineElimination R-NH- + HCOOH HydroxideAttack->AmineElimination Protonation R-NH2 + HCOO- AmineElimination->Protonation

Caption: Base-Catalyzed N-Formyl Hydrolysis.

Q3: What are some "formyl-friendly" workup procedures I can adopt to minimize hydrolysis?

The key is to maintain conditions that are as neutral and mild as possible. Here is a general workflow designed to protect the N-formyl group:

Formyl_Friendly_Workup Recommended Workup Workflow Start Reaction Mixture Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Cool->Dilute Wash1 Wash with Saturated NaHCO3 (aq) (if acidic impurities are present) Dilute->Wash1 Gentle Inversion Wash2 Wash with 5-10% Citric Acid (aq) or Sat. NH4Cl (aq) (if basic impurities are present) Wash1->Wash2 Quick Separation Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Sources

Technical Guide: Avoiding Polymerization During Indole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Vilsmeier-Haack Formylation for Acid-Sensitive Indoles

Introduction: The Indole Sensitivity Paradox

Indoles present a unique challenge in organic synthesis: they are exceptionally electron-rich (nucleophilic), making them easy to functionalize, yet this same reactivity makes them prone to catastrophic failure via acid-catalyzed polymerization.[1][2]

The standard method for C3-formylation, the Vilsmeier-Haack reaction , uses phosphorus oxychloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and dimethylformamide (DMF).[1][3][4] While effective, this reagent system generates stoichiometric amounts of HCl and Lewis acidic byproducts.[2] If not managed, these acidic species protonate the indole at C3, generating an electrophile that attacks unreacted indole molecules. This chain reaction creates dimers, trimers, and eventually the dreaded "red tar" or "black sludge" that ruins yields.

This guide provides a self-validating workflow to navigate this instability, ensuring the formation of the desired 3-formylindole rather than an intractable polymer.

Mechanistic Pathways: Formylation vs. Polymerization[2]

To prevent failure, you must understand the competition occurring in your flask. The Vilsmeier reagent (chloroiminium ion) competes with protons (


) for the indole C3 position.
Pathway Logic (Graphviz Visualization)

IndoleReactionPathways Start Indole Substrate Intermediate_Good Iminium Salt (Stable Intermediate) Start->Intermediate_Good Formylation Path Intermediate_Bad C3-Protonated Indole (Electrophile) Start->Intermediate_Bad Oligomerization Path Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Start Attack at C3 Acid Excess Acid / Heat (H+ / Lewis Acid) Acid->Start Protonation at C3 Product 3-Formylindole (Final Product) Intermediate_Good->Product Hydrolysis (pH > 7) Dimer Indole Dimer (Rosindole/Red Color) Intermediate_Bad->Dimer Attacks Indole Polymer Polyindole (Black Tar) Dimer->Polymer Chain Propagation

Caption: Competitive pathways. Green/Yellow nodes represent the desired Vilsmeier route. Red/Black nodes indicate the acid-catalyzed failure mode.[1][2]

The Optimized Protocol (Anti-Polymerization Workflow)

This protocol is designed to minimize the concentration of free acid and prevent thermal runaway.

Phase A: Reagent Preparation (The "Cold" Phase)
  • Goal: Generate the Vilsmeier reagent without degrading DMF.

  • Checkpoint: DMF must be anhydrous.[2] Presence of dimethylamine (fishy smell) in old DMF will quench the reagent immediately.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Add anhydrous DMF (5.0 equiv relative to indole).[2] Cool to 0–5 °C .[2]

  • Addition: Add

    
     (1.1–1.2 equiv) dropwise.
    
    • Critical: Maintain internal temp < 10 °C.[2][3]

    • Observation: The solution should turn pale yellow or colorless. If it turns deep orange/red here, your DMF is wet or degraded.[2]

Phase B: Substrate Addition (The "Control" Phase)
  • Goal: Introduce indole without triggering polymerization.

  • Technique: Do NOT add solid indole directly to the Vilsmeier reagent. This creates localized "hot spots" of high concentration and acidity.

  • Dissolution: Dissolve indole (1.0 equiv) in a minimum volume of DMF (or DMF/DCM mixture).

  • Addition: Add the indole solution dropwise to the Vilsmeier reagent at 0 °C .

  • Reaction: Allow to warm to Room Temperature (20–25 °C).

    • Note: Most simple indoles react fully at RT within 1–2 hours.[2]

    • Warning: Only heat (to 60–80 °C) if TLC shows no conversion after 4 hours.[2] Heat is the primary accelerator of polymerization.

Phase C: The Quench (The "Danger" Zone)
  • Context: This is where 60% of failures occur. The hydrolysis of the iminium salt and excess

    
     is highly exothermic and generates massive amounts of HCl.
    
  • The Fix: Use a buffered quench.

Comparative Quenching Strategies:

MethodRisk LevelOutcomeRecommended For
Direct Water/Ice High pH drops to <1.[1][2] Rapid polymerization.Only highly stable substrates.[2]
NaOH (Strong Base) Medium Exotherm risk.[2] Can hydrolyze sensitive groups.[2]Robust substrates.
NaOAc / Ice (Buffered) Low Maintains pH ~4-5.[1][2] Prevents acid shock.[2]Standard Indole Protocol.

Recommended Quench Step:

  • Prepare a slurry of crushed ice and Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    ) in a large beaker.
    
  • Pour the reaction mixture slowly into the ice slurry with vigorous stirring.

  • Target pH: Adjust final pH to 7–8 immediately.

  • Observation: The product should precipitate as a solid.

Troubleshooting & FAQs

Q1: My reaction mixture turned deep red/purple. Is it ruined?

Status: Critical Warning.

  • Diagnosis: This is the "Rosindole" reaction. You have formed indole dimers/trimers due to high acidity.

  • Cause: Likely high temperature during addition, or moisture in the DMF generating excess HCl.[2]

  • Recovery: If the reaction is not a solid tar, quench immediately with base. You may be able to isolate some product via column chromatography (silica), but yield will be low.[2] The polymer stays at the baseline.

Q2: The product is an oil, not a solid. How do I crystallize it?

Status: Common Issue.

  • Diagnosis: DMF trapped in the lattice or partial polymerization.

  • Solution:

    • Extract with Ethyl Acetate.[3][5]

    • Wash organic layer 3x with water (to remove DMF) and 1x with Brine.[2]

    • Triturate the resulting oil with cold Hexane or Diethyl Ether. Scratch the flask wall with a glass rod to induce nucleation.

Q3: Why is N-formylation occurring instead of C-formylation?

Status: Selectivity Error.

  • Mechanism: The Vilsmeier reagent can attack the Nitrogen (N1) if the C3 position is sterically hindered or deactivated, but this is rare for simple indoles.

  • Correction: N-formyl indoles are unstable to hydrolysis. Ensure your quench is basic (pH 9-10) and stir for 1 hour. The N-formyl group usually hydrolyzes off, leaving the C3-formyl group (which is stable).[1][2]

Alternative Methodologies

If the Vilsmeier-Haack reaction consistently leads to polymerization for your specific substrate, consider these alternatives:

Method A: Rieche Formylation[6][7]
  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     / Dichloromethyl methyl ether (DCME).
    
  • Pros: Extremely reactive; works at -78 °C.[1][2]

  • Cons:

    
     is a strong Lewis acid; can still cause polymerization if not kept ultra-cold.
    
  • Use Case: Sterically crowded indoles.

Method B: Duff Reaction
  • Reagents: Hexamethylenetetramine (HMTA) / TFA.[2]

  • Pros: No heavy metals, no ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Cons: Often lower yields; requires acidic conditions (TFA).[2]

Decision Tree (Graphviz)

FormylationChoice Start Start: Indole Substrate AcidSens Is the substrate Acid Sensitive? Start->AcidSens Vilsmeier Vilsmeier-Haack (Standard Protocol) AcidSens->Vilsmeier No / Moderate Rieche Rieche Formylation (-78°C Control) AcidSens->Rieche Yes (Requires Cryo) Workup Buffered Quench (NaOAc) Vilsmeier->Workup Rieche->Workup

Caption: Selection guide for formylation method based on substrate sensitivity.

References

  • Vilsmeier, A. and Haack, A. (1927).[2][6] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • James, P. N. and Snyder, H. R. (1960).[2] "Indole Dimerization."[2][7] Journal of the American Chemical Society, 82(22), 5899–5902. (Seminal work on the mechanism of acid-catalyzed indole polymerization).

  • Meth-Cohn, O. and Stanforth, S. P. (1985).[1][2] "The Vilsmeier–Haack Reaction."[3][4][5][6][7][8][9] Comprehensive Organic Synthesis, Pergamon Press.[2] (Authoritative review on scope and limitations).

  • Su, W., et al. (2010).[2] "Recent Progress in the Use of Vilsmeier-Haack Reagent in Organic Synthesis." Organic Preparations and Procedures International, 42(6), 503-555.[1][2]

Sources

Validation & Comparative

Distinguishing 1-formyl and 3-formyl 2-methylindole isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical framework for distinguishing 1-formyl-2-methylindole (N-formyl) from its regioisomer 3-formyl-2-methylindole (C-formyl) using NMR spectroscopy.

These isomers are common products or byproducts in the Vilsmeier-Haack formylation of 2-methylindole. While the 3-formyl isomer is the thermodynamic product (C3 electrophilic attack), the 1-formyl isomer can arise under specific conditions (e.g., phase-transfer catalysis or N-deprotonation) or as a kinetic impurity.

Part 1: Executive Summary (Quick Diagnostics)

If you have a crude mixture or a purified sample, check these three primary indicators immediately:

Diagnostic Feature3-Formyl-2-methylindole (C-Isomer)1-Formyl-2-methylindole (N-Isomer)
1.[1] NH Proton Present (Broad singlet, ~11–12 ppm)Absent
2. Rotamers No (Sharp, single set of signals)Yes (Signal doubling/broadening at RT)
3. Carbonyl 13C ~184–185 ppm (Aldehyde-like)~158–162 ppm (Amide-like)
4. CHO Proton ~10.0–10.2 ppm ~8.8–9.6 ppm (Often split)

Part 2: Mechanistic & Structural Context

Understanding the electronic nature of these isomers explains their distinct NMR signatures.

  • 3-Formyl Isomer: The formyl group is attached to C3. The molecule retains the N-H bond. The carbonyl is conjugated with the indole

    
    -system but rotates relatively freely, usually averaging to a single set of signals at room temperature.
    
  • 1-Formyl Isomer: The formyl group is attached to the Nitrogen.[2] This creates a vinylogous amide . Due to the partial double bond character of the N-C=O bond, rotation is restricted (barrier ~15-20 kcal/mol). This leads to rotamers (E and Z conformers) that are observable on the NMR timescale at room temperature.

IndoleIsomers cluster_0 Thermodynamic Product (3-Formyl-2-methylindole) cluster_1 Kinetic/Specific Product (1-Formyl-2-methylindole) C3 C3-Formyl (Aldehyde Character) C=O ~185 ppm N1 N-Formyl (Amide Character) C=O ~160 ppm Rotamer Rotamers Present (Signal Doubling) N1->Rotamer Start 2-Methylindole + Vilsmeier Reagent Start->C3 Standard Conditions (Electrophilic Attack at C3) Start->N1 Base/PTC Conditions (Attack at N1)

Figure 1: Mechanistic origin and key structural features of the two isomers.

Part 3: Detailed 1H NMR Analysis

The "Rotamer Test" (The Smoking Gun for N-Formyl)

The most distinct feature of 1-formyl-2-methylindole is the presence of rotamers. In CDCl


 or DMSO-

at 25°C, you will likely see two sets of signals for the formyl proton, the methyl group, and the aromatic ring protons.
  • Observation: The ratio is typically unequal (e.g., 3:1 or 4:1).

  • Verification: If you heat the sample (Variable Temperature NMR) to ~100°C, these split signals will coalesce into single, sharp peaks as rotation becomes fast relative to the NMR timescale.

  • 3-Formyl Isomer: Shows sharp, single peaks at room temperature.

The Formyl Proton (CHO)
  • 3-Formyl: Appears as a sharp singlet deep downfield at 10.0 – 10.2 ppm . This is characteristic of an aldehyde attached to an electron-rich aromatic ring.

  • 1-Formyl: Appears further upfield, typically 8.8 – 9.6 ppm . Due to rotamers, you may see two singlets (e.g., one at 9.2 ppm, one at 9.6 ppm) or a broadened peak if the exchange rate is intermediate.

The Ring Protons (Anisotropy Effects)

The position of the carbonyl group exerts a strong deshielding effect on specific ring protons due to magnetic anisotropy.

  • 3-Formyl: The C=O at C3 deshields the H4 proton (the doublet at the "top" of the benzene ring). H4 will shift downfield to ~8.1–8.2 ppm .

  • 1-Formyl: The C=O at N1 deshields the H7 proton (the doublet adjacent to the nitrogen). Depending on the dominant rotamer (E or Z), H7 can appear significantly deshielded (downfield of 8.0 ppm) or more typical (7.5 ppm).

Part 4: Detailed 13C NMR Analysis

Carbon NMR provides the most robust confirmation if proton data is ambiguous due to solvent overlap.

Carbon Type3-Formyl-2-methylindole1-Formyl-2-methylindole
Carbonyl (C=O) 184 – 185 ppm 158 – 162 ppm
C2 (Indole) ~145 ppm~135 ppm

Analysis:

  • The 1-formyl carbonyl is an amide carbonyl. Amides resonate significantly upfield (lower frequency) compared to aldehydes/ketones. A signal at 160 ppm is definitive proof of N-formylation.

  • The 3-formyl carbonyl is a conjugated aldehyde, resonating at 185 ppm .

Part 5: Advanced Verification (2D NMR)

If you require absolute structural proof (e.g., for a patent or publication), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This correlates protons to carbons separated by 2-3 bonds.

HMBC Decision Logic
  • Locate the CHO proton signal.

  • Look for correlations to the indole ring carbons.[3]

  • 3-Formyl Case:

    • The CHO proton will correlate strongly to C3 (ipso), C3a (quaternary), and C2 (quaternary).

    • Crucially, it correlates to the carbon bearing the methyl group (C2).

  • 1-Formyl Case:

    • The CHO proton will correlate to C2 and C7a (the bridgehead carbon next to Nitrogen).

    • It will not correlate to C3 in the same symmetric manner as the C3-aldehyde.

NMR_Workflow Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckNH Is an NH peak visible (~11-12 ppm)? Start->CheckNH CheckRotamers Are signals split/broad (Rotamers)? CheckNH->CheckRotamers No Result3 Identify: 3-Formyl-2-methylindole CheckNH->Result3 Yes CheckCHO Check CHO Shift CheckRotamers->CheckCHO No (Single peaks) Result1 Identify: 1-Formyl-2-methylindole CheckRotamers->Result1 Yes (Double peaks) CheckCHO->Result3 > 10.0 ppm CheckCHO->Result1 < 9.8 ppm

Figure 2: Step-by-step decision tree for isomer identification.

Part 6: Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
     is preferred for observing rotamers clearly. DMSO-
    
    
    
    is better if the 3-formyl product is insoluble, but it may accelerate proton exchange, broadening the NH signal.
  • Concentration: ~10-15 mg in 0.6 mL solvent is sufficient for 1H and 13C.

  • Tube: Standard 5mm NMR tube.

Acquisition Parameters (Standard)
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 512-1024 scans (carbonyl carbons have long relaxation times; ensure d1 is at least 2s for accurate integration if quantifying).

Differentiation Workflow
  • Run 1H NMR.

  • Integrate the CHO region. If you see two peaks summing to 1H, it is the N-formyl isomer.

  • Check for NH. Use D

    
    O shake if unsure (NH will disappear; CHO will remain).
    
  • Run 13C NMR if 1H is ambiguous. Look for the 160 vs 185 ppm signal.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Mechanism and Regioselectivity: James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde. Organic Syntheses, 39, 30. Link

  • NMR of N-Formyl Rotamers: Rotational Barriers in N-Formyl Indoles: Wuesthoff, M. T., et al. (1968). Amide Rotation in N-Acylindoles. Journal of Organic Chemistry. (Demonstrates the E/Z rotamer existence and NMR splitting).
  • Chemical Shift Data

    • 3-Formyl-2-methylindole Data: NIST Chemistry WebBook, SRD 69. Link

    • General Indole Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Source for Amide vs Aldehyde 13C shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative Guide: X-ray Crystallography of N-Formyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of N-formyl indole derivatives , contrasting them with their C3-formyl isomers and N-acetyl analogues. It focuses on X-ray crystallography as the definitive method for resolving the unique electronic and steric effects imposed by N-formylation.

Executive Summary: The Structural distinctiveness of N-Formyl Indoles

N-formyl indole derivatives (1-formylindoles) represent a unique class of heterocyclic amides. Unlike their C3-formyl counterparts (which retain the N-H donor), N-formylation ablates the hydrogen bond donor capacity of the indole ring and introduces a planar amide constraint at the N1 position.

This guide compares the solid-state architecture of N-formyl indoles against alternative structural methods and isomeric forms. We provide experimental protocols for obtaining diffraction-quality crystals of these often-labile amides and analyze the specific bond metrics that define their reactivity.

Quick Comparison: X-ray vs. Alternative Methods
FeatureX-ray Crystallography Solution NMR (

H/

C)
DFT/Computational
Primary Output Absolute 3D configuration & PackingSolution dynamics & purityTheoretical Energy Minima
N-Formyl Geometry Definitive: Resolves N1-C=O planarity and bond lengths.Ambiguous: Rotamers often broaden signals (dynamic exchange).Predictive: Good for gas-phase, misses packing forces.
Intermolecular Forces Direct observation of

-stacking & C-H...O interactions.
Indirect inference (NOE/ROE).Modeled (often underestimates dispersion).
Sample State Solid (Single Crystal).[1][2][3]Liquid (Solvated).Virtual.

Structural Analysis: N-Formyl vs. 3-Formyl Indoles

The crystallographic data reveals a fundamental divergence in how these isomers pack in the solid state.

A. The N-Formyl Constraint (1-Substituted)

In N-formyl indoles, the lone pair on the nitrogen is delocalized into the carbonyl group. X-ray data (referenced from N-acetyl analogues as structural surrogates) typically reveals:

  • N1 Hybridization: Strictly

    
     (Planar).
    
  • Bond Lengths: The N1-C(carbonyl) bond is shortened (~1.36–1.39 Å) compared to a standard N-C single bond (~1.47 Å), indicating partial double-bond character [1].

  • Packing: Lacking a strong N-H donor, the lattice is dominated by weak C-H...O hydrogen bonds and

    
    -
    
    
    
    stacking
    . This often results in lower melting points and higher solubility in organic solvents compared to 3-formyl isomers.
B. The 3-Formyl Contrast (C-Substituted)

Data from 1H-indole-3-carbaldehyde [2] shows a completely different architecture:

  • H-Bonding Network: The free N-H group acts as a strong donor to the Carbonyl Oxygen of a neighboring molecule.

  • Motif: This forms infinite Head-to-Tail chains (C(4) motifs) running parallel to the crystal axes.

  • Bond Metrics: The N1-C2 and N1-C7a bonds retain typical pyrrolic character.

Comparative Data Table
MetricN-Formyl Indole (N-Acyl Model) 3-Formyl Indole (1H-indole-3-carbaldehyde)
N1 Geometry Planar (

, sum of angles ~360°)
Pyramidal/Planar (

in ring, H-bound)
N-C(O) Bond Length 1.36 – 1.40 Å (Amide character)N/A (Formyl is on C3)
C3-C(O) Bond Length N/A1.44 – 1.46 Å
Primary Intermolecular Force

-

Stacking, Dipole-Dipole
Strong N-H...O Hydrogen Bonds
Crystal Habit Prisms/Blocks (often disordered)Needles/Plates (strongly directional growth)

Experimental Protocol: Crystallization & Data Collection

N-formyl indoles are prone to hydrolysis and can be difficult to crystallize due to the lack of strong directional H-bonds. The following protocol utilizes an Encapsulated Nanodroplet approach for difficult oils, alongside traditional methods.

Workflow Visualization

CrystallizationWorkflow Start Crude N-Formyl Indole Solubility Solubility Test (MeOH, EtOAc, DCM) Start->Solubility Method1 Method A: Solvent Layering (High Solubility) Solubility->Method1 Soluble in DCM Method2 Method B: Slow Evaporation (Mod. Solubility) Solubility->Method2 Soluble in MeOH Method3 Method C: Encapsulated Nanodroplet (Oils/Low Melting Solids) Solubility->Method3 Oils / Amorphous Process X-ray Diffraction (Mo/Cu Source, 100K) Method1->Process Method2->Process Method3->Process Refinement Structure Refinement (SHELXL / OLEX2) Process->Refinement Validation Check N1 Planarity & R-Factor < 5% Refinement->Validation

Figure 1: Decision matrix for crystallizing N-formyl indole derivatives based on physical state and solubility.

Detailed Methodology
Step 1: Synthesis & Purification
  • Synthesis: React indole with formic acetic anhydride (or acetic anhydride for the acetyl model) in the presence of a base (e.g., Sodium formate) [3].

  • Purification: Flash chromatography (Hexane/EtOAc). Crucial: Ensure all acid traces are removed, as acid catalyzes deformylation.

Step 2: Crystallization Strategies

Method A: Solvent Layering (Preferred for X-ray Quality)

  • Dissolve 20 mg of the derivative in 0.5 mL of Dichloromethane (DCM).

  • Place in a narrow vial.

  • Carefully layer 1.0 mL of Hexane or Pentane on top.

  • Cap loosely and store at 4°C. Interfacial mixing yields high-quality prisms.

Method B: Encapsulated Nanodroplet (For Oils) [4]

  • Dispense a droplet of inert oil (e.g., fomblin or paraffin) onto a glass slide.

  • Inject a nanoliter volume of the sample (dissolved in DMSO) inside the oil droplet.

  • The oil controls the rate of solvent evaporation, promoting nucleation in samples that typically oil out.

Step 3: Data Collection & Refinement[4][5]
  • Mounting: Mount crystal on a MiTeGen loop using paratone oil. Flash cool to 100 K immediately to reduce thermal motion (N-formyl groups can exhibit rotational disorder at RT).

  • Collection: Collect a full sphere of data.[6] N-formyl indoles often crystallize in centrosymmetric space groups (e.g., P21/c).

  • Refinement: Pay close attention to the N1-C(O) bond . If disorder is present (rotamers), model the formyl group with split positions (PART 1 / PART 2 in SHELXL).

Advanced Analysis: Hirshfeld Surfaces

To objectively compare the "packing efficiency" of your N-formyl derivative against literature standards, perform a Hirshfeld Surface Analysis.

  • d_norm Mapping: Look for red spots.

    • In 3-Formyl Indole , you will see two distinct deep red spots corresponding to the N-H...O interaction [2].

    • In N-Formyl Indole , these spots will be absent. Instead, look for faint red/white regions indicating C-H...O weak interactions and C...C (

      
      -stacking) contacts.
      
  • Fingerprint Plots:

    • N-Formyl: Diffuse wings (dispersion forces).

    • 3-Formyl: Sharp spikes (strong H-bonds).

References

  • N-Acetylindole Phase Data & Structure. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Crystal structure of 1H-indole-3-carbaldehyde. An-Najah National University Research Output. Available at: [Link]

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Chem (2020). Available at: [Link]

  • Bond lengths in organic compounds (Part 1). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1H-indole-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment & the Causality of Disposal Choices

Before any disposal procedure is initiated, understanding the "why" is critical. The aldehyde functional group and the indole ring system inform our approach. Aldehydes as a class can be reactive and toxic.[5][6] Indole derivatives can have varied biological activities and toxicities.[7]

Key Hazards of Structurally Similar Compounds:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3][4]

These hazards make it unequivocally clear that 2-Methyl-1H-indole-1-carbaldehyde cannot be disposed of via standard laboratory drains or in the general trash .[8][9][10] Such actions risk damage to plumbing infrastructure, introduce contaminants into the water supply, and pose a health risk to sanitation and maintenance personnel. Our disposal protocol is therefore designed to isolate this hazardous waste from the environment and ensure it is handled by certified professionals.

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that 2-Methyl-1H-indole-1-carbaldehyde waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12][13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator may be necessary.[11]

Step 2: Waste Segregation

Never mix incompatible waste streams. This is a fundamental principle of laboratory safety that prevents unintended chemical reactions, such as the generation of toxic gas, heat, or pressure.

  • Designate a Specific Waste Stream: 2-Methyl-1H-indole-1-carbaldehyde waste should be collected in a container designated for non-halogenated organic solids or non-halogenated organic liquids , depending on its form and any solvents used.

  • Avoid Mixing: Do not mix this waste with acids, bases, oxidizers, or halogenated solvents.[8][10]

Step 3: Select a Compatible Waste Container

The integrity of the waste container is paramount to preventing leaks and spills.

  • Material: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8][10]

  • Condition: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[8][9]

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid the hazards of storing excessive waste in the lab.[9]

Step 4: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container. An unlabeled container is a critical safety failure.

  • Attach a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.[8][9]

  • Complete All Fields: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-Methyl-1H-indole-1-carbaldehyde" . Do not use abbreviations.[8]

    • List all constituents by percentage, including any solvents.

    • The date the first drop of waste was added (the "accumulation start date").[9]

    • The specific hazard characteristics (e.g., "Irritant").

Step 5: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.[8][10]

  • Closure: The waste container must be kept closed at all times except when actively adding waste.[8][9][10] A funnel left in the opening is not considered a closed container.

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong acids or oxidizers.[8][10]

Step 6: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup. This is often done when the container is three-quarters full or has reached its accumulation time limit (e.g., 150 days).[9]

  • Documentation: Maintain any logs or records required by your institution or regulatory bodies.[5]

Part 3: Prohibited Disposal Methods - A Critical Reminder

To ensure safety and compliance, the following disposal methods are strictly forbidden for 2-Methyl-1H-indole-1-carbaldehyde:

Prohibited MethodRationale for Prohibition
Sink/Drain Disposal Introduces hazardous chemicals into the wastewater system, potentially harming aquatic life and corroding plumbing. Most institutional policies strictly prohibit this.[8][9][10]
Regular Trash Disposal Poses an exposure risk to custodial staff and can lead to environmental contamination through landfill leachate.
Evaporation in Fume Hood Evaporation is not an acceptable method for disposing of hazardous waste and can lead to the release of chemical vapors into the atmosphere.[10]
Unauthorized Chemical Treatment Attempting to neutralize or deactivate the chemical without a validated and approved protocol is dangerous and likely a regulatory violation. While some aldehydes can be deactivated, this requires specific procedures and local sewer authority approval, and generally does not apply to unused product.[5]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS and EHS: If available, consult the chemical's SDS. Contact your institution's EHS department for guidance. For significant spills, they will manage the cleanup.

  • Small Spill Cleanup (if trained): For minor spills that you are trained and equipped to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all contaminants and dispose of it as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper management of 2-Methyl-1H-indole-1-carbaldehyde waste.

DisposalWorkflow Disposal Decision Workflow for 2-Methyl-1H-indole-1-carbaldehyde start Waste Generated: 2-Methyl-1H-indole-1-carbaldehyde assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous sink_disposal Prohibited: Sink Disposal is_hazardous->sink_disposal No (Incorrect Path) trash_disposal Prohibited: Trash Disposal is_hazardous->trash_disposal No (Incorrect Path) ppe Step 1: Don Appropriate PPE is_hazardous->ppe  Yes container Step 2: Use Labeled, Compatible Waste Container ppe->container segregate Step 3: Segregate from Incompatible Wastes container->segregate store Step 4: Store in Secondary Containment in SAA segregate->store request_pickup Step 5: Request Pickup from EHS/Waste Contractor store->request_pickup end Safe & Compliant Disposal request_pickup->end

Caption: Disposal workflow for 2-Methyl-1H-indole-1-carbaldehyde.

References

  • Focus on: Treatment by Aldehyde Deactivation.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet for 2-Methylindole. Fisher Scientific.
  • Safety Data Sheet for 1-Methylindole. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.
  • Safety Data Sheet for 1-Methylindole. Thermo Fisher Scientific.
  • Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet for 2-METHYL-5-NITRO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.
  • Safety Data Sheet for 1-Methyl-1H-indole-3-carbaldehyde. Fisher Scientific.
  • Safety Information for 1-Methylindole-2-carboxaldehyde. Sigma-Aldrich.
  • PubChem Compound Summary for 1-Methylindole-2-carboxaldehyde.
  • PubChem Compound Summary for 1-Methyl-1H-indole-3-carbaldehyde.
  • Safety Data Sheet for 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE. Echemi.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.

Sources

Personal protective equipment for handling 2-Methyl-1H-indole-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Methyl-1H-indole-1-carbaldehyde Content Type: Essential Safety & Logistical Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals[1]

(Synonym: N-Formyl-2-methylindole)[1]

Executive Safety Summary

Status: High-Alert Intermediate. Unlike common indole aldehydes (e.g., 2-methylindole-3-carboxaldehyde), 2-Methyl-1H-indole-1-carbaldehyde is an N-substituted indole.[1] It is chemically distinct, often functioning as a reactive intermediate or a protected indole species.[1]

  • Primary Risks: Respiratory sensitization, severe eye irritation, and potential hydrolysis to release formic acid and 2-methylindole.[1]

  • Critical Action: Treat as a Novel/Uncharacterized Compound . Standard safety data for "Indoles" is insufficient due to the reactive N-formyl group.[1]

  • Containment: All solid handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.[1]

Chemical Identity Verification (CRITICAL)

Before proceeding, verify the structure. Nomenclature errors are common with indole derivatives.[1]

FeatureTarget Compound (This Guide)Common Analog (Often Confused)
Name 2-Methyl-1H-indole-1-carbaldehyde 2-Methylindole-3-carboxaldehyde
Structure Aldehyde group on Nitrogen (N1) Aldehyde group on Carbon (C3)
Reactivity High. Amide-like bond; susceptible to hydrolysis.[1]Stable. Typical aromatic aldehyde.[1]
CAS No specific commodity CAS found (Synthetic Intermediate)5416-80-8

If you are handling the C3-aldehyde (CAS 5416-80-8), standard "Irritant" protocols apply.[1] If you are handling the N1-aldehyde (Target), follow the stricter protocols below.

Hazard Profiling & Risk Assessment

Since specific toxicological data is sparse for this isomer, we apply Structure-Activity Relationship (SAR) logic based on its functional groups:

  • Sensitization Potential (High): N-acyl indoles are structurally similar to known haptens.[1] Skin or respiratory contact may induce allergic reactions.[1]

  • Hydrolysis Risk: In the presence of moisture/acids, the N-formyl bond can cleave, releasing Formic Acid (Corrosive/Toxic) and 2-Methylindole (Stench/Irritant).[1]

  • Physical State: Likely a crystalline solid.[1] Fine dust generation is the primary exposure vector.[1]

Physicochemical Safety Data
PropertyValue (Estimated/Analog)Safety Implication
Physical State White to Off-white SolidDust inhalation risk.[1] Use anti-static weighing tools.[1]
Solubility Organic solvents (DCM, EtOAc)High skin absorption potential if dissolved.[1]
Hydrolysis Unstable in acidic/aqueous mediaDo not dispose of in aqueous acid waste streams.[1]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex gloves.[1] The lipophilic nature of the indole ring combined with the reactive N-formyl group requires specific barrier protection.[1]

Body AreaStandard Operation (Weighing/Transfer)High Risk (Spill Cleanup/Synthesis Workup)Technical Rationale
Hand Protection Double Nitrile Gloves (Min.[1] thickness: 5 mil outer)Silver Shield / Laminate (Under outer Nitrile glove)N-substituted indoles permeate nitrile rapidly in solution.[1] Laminate provides broad chemical resistance.[1]
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmP100 / N95 Respirator (If hood work is impossible)Prevents sensitization from solid particulates.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are insufficient for fine powders that can drift around lenses.[1]
Body Lab Coat (Tyvek/Cotton) Long sleeves, buttoned.[1]Tyvek Apron/Sleeves Prevents dust accumulation on street clothes.[1]

Operational Workflow

This diagram outlines the safe handling lifecycle, emphasizing the prevention of hydrolysis and cross-contamination.

G cluster_controls Critical Control Points Storage 1. Cold Storage (Dessicated, <4°C) PPE 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE Retrieve Weighing 3. Weighing (Inside Fume Hood) PPE->Weighing Transfer Reaction 4. Reaction/Use (Inert Atmosphere - N2/Ar) Weighing->Reaction Dissolve/Add Waste 5. Waste Segregation (Non-Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational lifecycle for N-Formyl-2-methylindole. Note the requirement for inert atmosphere during reaction to prevent hydrolysis.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood flow is active. Clear the sash area of clutter.

  • Static Control: Use an ionizing fan or anti-static gun if available.[1] Organic powders often carry static charge, causing them to "jump" and aerosolize.[1]

  • Weighing:

    • Place the balance inside the hood.[1]

    • Tare a dry vial with a cap.[1]

    • Transfer solid using a disposable spatula.[1]

    • Immediately cap the vial after transfer to minimize moisture exposure (hydrolysis risk).[1]

Phase B: Reaction & Synthesis
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF) if possible.[1]

  • Inert Atmosphere: Maintain under Nitrogen or Argon.[1] The N-formyl bond is labile; atmospheric moisture can degrade the reagent over time.[1]

  • Quenching: If reacting, be aware that acidic workups may cleave the formyl group.[1]

Phase C: Decontamination & Spills
  • Minor Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (dampened with ethanol) to suppress dust, then wipe up.[1]

  • Major Spill: Evacuate area. Use a P100 respirator.[1] Absorb with vermiculite.[1]

  • Surface Decontamination: Wipe surfaces with 70% Ethanol followed by a detergent wash.[1]

Disposal & Environmental Compliance

Do not wash down the drain. This compound is toxic to aquatic life (based on indole ecotoxicity).[1]

Waste StreamInstructions
Solid Waste Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid."[1]
Liquid Waste Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).[1]
Container Triple rinse empty containers with Ethanol. Dispose of rinsate in liquid waste.[1]

References

  • PubChem. 1-Methylindole-2-carboxaldehyde (Isomer Analog Data). National Library of Medicine.[1] Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methylindole (Parent Compound).[1]Link[1]

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data).[1]Link

  • Organic Syntheses. Preparation of N-Formyl Compounds (Synthetic Context). Org.[1][2] Synth. 2012, 89, 66-75.[1] Link

(Note: Due to the specialized nature of 2-Methyl-1H-indole-1-carbaldehyde, specific toxicological data is extrapolated from parent indoles and functional group analogs.[1] Always prioritize the most conservative safety measures.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.